2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine
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Overview
Description
2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine is a synthetic organic compound that belongs to the class of thioether amines It is characterized by the presence of a 2-chlorophenyl group, a diphenylmethyl group, and a thioether linkage attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-chlorobenzyl chloride with thiophenol to form 2-chlorophenyl diphenylmethyl sulfide.
Amination: The thioether intermediate is then reacted with ethylenediamine under basic conditions to introduce the ethanamine moiety.
The reaction conditions for these steps generally include the use of organic solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. The reactions are typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dechlorinated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of thioether-containing compounds with biological macromolecules.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the aromatic groups play a crucial role in binding to these targets, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(2-Bromophenyl)diphenylmethyl]thio]ethanamine
- 2-[[(2-Fluorophenyl)diphenylmethyl]thio]ethanamine
- 2-[[(2-Methylphenyl)diphenylmethyl]thio]ethanamine
Uniqueness
2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the specific arrangement of the aromatic groups and the thioether linkage provides distinct electronic and steric properties that differentiate it from other similar compounds.
Properties
CAS No. |
885949-20-2 |
---|---|
Molecular Formula |
C21H20ClNS |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)-diphenylmethyl]sulfanylethanamine |
InChI |
InChI=1S/C21H20ClNS/c22-20-14-8-7-13-19(20)21(24-16-15-23,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H,15-16,23H2 |
InChI Key |
FDMOOSUFNSQIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)SCCN |
Origin of Product |
United States |
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